molecular formula C7H5N5O2S2 B2443049 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-48-0

5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2443049
CAS RN: 1021229-48-0
M. Wt: 255.27
InChI Key: OLUCMUIDMSTEFC-UHFFFAOYSA-N
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Description

The compound “5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a type of 1,3,4-thiadiazole . Thiadiazoles are common heterocyclic pharmacophores that display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Scientific Research Applications

Antidiabetic Activity

The synthesized compound has been evaluated for its α-glucosidase inhibition activity. Among the derivatives tested, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition with IC50 values of 20.12 ± 0.19 µM, 21.55 ± 0.46 µM, and 24.92 ± 0.98 µM, respectively . This suggests potential applications in managing diabetes.

Anticancer Properties

Several derivatives of the compound demonstrated potent anticancer activity against specific cell lines:

Antioxidant Activity

The compound derivatives 4e and 4h exhibited potent antioxidant activity, with IC50 values of 4.25 µM and 5.40 µM, respectively . Antioxidants play a crucial role in protecting cells from oxidative damage, making these derivatives interesting candidates for further investigation.

Metabolite-Like Properties

Due to structural similarities to nucleic bases, pyrazolo [5,1-c] [1,2,4]triazines (to which this compound belongs) may act as metabolites. Such metabolites can be useful as antiviral and antitumor agents .

Safety Profile

The most active compounds (4c, 4d, 4e, 4g, 4h, 4n, and 4o) were tested against non-cancer HEK293 cells (human embryonic kidney 293). The results indicated lower toxicity for these compounds, suggesting a favorable safety profile .

properties

IUPAC Name

6-hydroxy-2-sulfanylidene-5-[(E)-1,3,4-thiadiazol-2-yliminomethyl]-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S2/c13-4-3(5(14)11-6(15)10-4)1-8-7-12-9-2-16-7/h1-2H,(H3,10,11,13,14,15)/b8-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGYQJMUPMYJD-UNXLUWIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN=C(S1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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